4-Methylhex-1-yn-3-amine hydrochloride

Description

Significance of Alkyne- and Amine-Containing Scaffolds in Molecular Design

Alkyne functional groups are prized for their unique geometry and high reactivity. chemsrc.com The linear arrangement of the sp-hybridized carbon atoms provides a rigid structural element, which can be crucial for orienting other parts of a molecule. Furthermore, the electron-rich triple bond is a hub of reactivity, participating in a wide array of transformations such as addition reactions, cycloadditions, and coupling reactions. bldpharm.comreagentia.eu This reactivity makes alkynes valuable intermediates in the synthesis of more complex structures, including many found in natural products and therapeutic agents. bldpharm.com For instance, the alkyne moiety is a key component in "click chemistry," a set of powerful and reliable reactions for joining molecular fragments. bldpharm.comreagentia.eu

Amines, on the other hand, are organic derivatives of ammonia (B1221849) and are characterized by a basic nitrogen atom with a lone pair of electrons. sigmaaldrich.com This feature makes them nucleophilic and basic, allowing them to participate in a vast number of chemical reactions. The amine functional group is ubiquitous in biologically active molecules, including amino acids, neurotransmitters, and a large percentage of pharmaceutical drugs. sigmaaldrich.comnih.gov It is estimated that approximately 40% of all drugs contain an amine group. sigmaaldrich.com The ability of amines to form hydrogen bonds and engage in ionic interactions is critical for the binding of drugs to their biological targets.

The combination of an alkyne and an amine in a propargylaminic scaffold results in a molecule with dual reactivity. This unique structural arrangement has been identified in various natural products and serves as a high-value intermediate for the synthesis of biologically active compounds like β-lactams and conformationally restricted peptides.

Structural Features and Synthetic Relevance of 4-Methylhex-1-yn-3-amine (B13154524) Hydrochloride

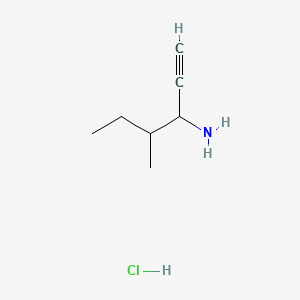

4-Methylhex-1-yn-3-amine hydrochloride is a chiral propargylamine (B41283) that embodies the key structural features of this class of compounds. Its molecular structure consists of a six-carbon chain with a terminal alkyne (a triple bond between C1 and C2), an amine group at the C3 position, and a methyl group at the C4 position. The hydrochloride salt form enhances its stability and solubility in certain solvents.

The synthetic relevance of this molecule and other propargylamines is vast. They are highly versatile building blocks in organic synthesis. The propargylamine unit is a precursor to a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. The reactivity of the alkyne and the amine can be selectively harnessed to construct diverse molecular frameworks.

Overview of Research Trajectories in Propargylamine Chemistry

Research in propargylamine chemistry has followed several key trajectories, primarily focusing on their synthesis and their application as synthetic intermediates.

A significant area of research has been the development of efficient methods for the synthesis of propargylamines. One of the most prominent methods is the multicomponent A³ coupling reaction (aldehyde-alkyne-amine). This one-pot reaction is highly atom-economical and allows for the direct synthesis of propargylamines from simple starting materials. Research in this area has explored the use of various catalysts, including those based on copper, gold, and other transition metals, to improve the efficiency and selectivity of the A³ coupling. More recently, there has been a push towards developing greener synthetic protocols, including metal-free and solvent-free conditions.

Another major research focus is the use of propargylamines as building blocks for the synthesis of more complex molecules. Their unique structure, with an amine group in the β-position to an alkyne, makes them ideal substrates for a variety of transformations. These include cyclization reactions to form heterocycles such as pyrroles, pyridines, and oxazoles. The versatility of propargylamines has cemented their status as indispensable tools in the synthesis of compounds for pharmaceutical and materials science applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylhex-1-yn-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-4-6(3)7(8)5-2;/h2,6-7H,4,8H2,1,3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBABVJKAKWOXKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C#C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methylhex 1 Yn 3 Amine Hydrochloride and Its Analogues

Stereoselective Synthesis of Propargylamines

Stereoselective synthesis is crucial for producing specific stereoisomers of chiral molecules, which often exhibit distinct biological activities. For propargylamines, the primary goal is the controlled formation of the carbon-nitrogen and carbon-carbon bonds that define the new stereocenter. Methodologies are broadly classified as either enantioselective, creating a chiral molecule from achiral or racemic precursors, or diastereoselective, where an existing stereocenter in a substrate directs the formation of a new one.

Enantioselective strategies aim to produce a single enantiomer of 4-methylhex-1-yn-3-amine (B13154524) hydrochloride. This is typically achieved by using a chiral catalyst or reagent that creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.

Catalytic asymmetric hydroamination represents a highly atom-economical method for synthesizing chiral amines. This reaction involves the direct addition of an N-H bond across a carbon-carbon triple bond. While challenging, particularly for internal alkynes, significant progress has been made using transition metal catalysts based on rhodium, palladium, and copper. researchgate.netacs.org The hydroamination of terminal alkynes can be catalyzed by various metal complexes, often leading to the formation of imines as intermediates, which are then reduced to the corresponding amines. mdpi.com For the synthesis of a molecule like 4-methylhex-1-yn-3-amine, this would conceptually involve the reaction between ammonia (B1221849) and 4-methylhex-1-yne, although direct asymmetric hydroamination with ammonia remains a formidable challenge. More commonly, a primary amine is used, followed by subsequent dealkylation. The choice of metal and chiral ligand is critical for achieving high regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity. frontiersin.org

Table 1: Examples of Catalytic Systems for Alkyne Hydroamination

| Catalyst System | Alkyne Substrate | Amine Substrate | Selectivity | Reference |

| Cationic Pd(II)-Anthraphos | Phenylacetylene | Aniline | Markovnikov product | acs.org |

| CuNPs/Montmorillonite K10 | 1-Octyne | Aniline | Regioselective (Markovnikov) | mdpi.com |

| NHC-Gold(I) Complexes | Phenylacetylene | Aniline | Regioselective (Markovnikov) | frontiersin.org |

One of the most robust and widely employed methods for synthesizing chiral propargylamines is the asymmetric addition of a metal acetylide to an imine. ingentaconnect.comresearchgate.net In the context of 4-methylhex-1-yn-3-amine, this strategy would involve the reaction of an imine, formed from 2-methylbutanal and a suitable amine, with an ethynyl (B1212043) nucleophile. The key to enantioselectivity is the use of a chiral catalyst, most commonly a complex of copper(I) with a chiral ligand. nih.gov Ligands such as chiral bis(oxazolinyl)pyridine (pybox) and axially chiral phosphines (e.g., PINAP) have proven effective in promoting high levels of enantiomeric excess (ee). nih.govmdpi.com This method allows for the direct formation of the C-C bond and the stereocenter in a single, highly controlled step.

The reaction typically proceeds by the in situ generation of a copper acetylide, which then adds to the imine electrophile within the chiral environment of the copper-ligand complex. The versatility of this approach allows for a wide range of alkyne and imine components to be coupled effectively. researchgate.net

Table 2: Chiral Ligands in Copper-Catalyzed Asymmetric Alkynylation of Imines

| Ligand | Metal Salt | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

| Pybox | Cu(OTf) | Aromatic Imines | Up to >99% | nih.gov |

| (R)-PINAP | CuBr | N-aryl imines | Up to 99% | mdpi.com |

| Chiral Bis(imidazoline) | Cu(I) salts | N-aryl imines | High | mdpi.com |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small, chiral organic molecules to induce stereoselectivity. umb.edu For the synthesis of chiral propargylamines, key strategies include Mannich-type reactions where a chiral Brønsted acid or base catalyst activates the substrates. nih.gov For instance, a chiral phosphoric acid (CPA) can catalyze the reaction of enamides with C-alkynyl N-Boc N,O-acetals, which serve as precursors to C-alkynyl imines, to afford chiral β-keto N-Boc-propargylamines in high yield and enantioselectivity. acs.org Another approach involves the reaction of in situ generated C-alkynyl imines with β-keto esters, catalyzed by a chiral Brønsted acid, to produce propargylamines with two adjacent stereocenters. nih.gov These metal-free methods offer advantages in terms of reduced toxicity and simplified purification. researchgate.net

Table 3: Organocatalytic Approaches to Chiral Propargylamines

| Catalyst Type | Reaction Type | Substrates | Stereoselectivity | Reference |

| Chiral Phosphoric Acid (CPA) | Mannich Reaction | Enamides + C-alkynyl N-Boc N,O-acetals | Up to 95% ee | acs.org |

| Chiral Brønsted Acid | Mannich-type Reaction | β-keto esters + C-alkynyl imines | Good to excellent diastereo- and enantioselectivities | nih.gov |

Diastereoselective synthesis relies on the influence of a pre-existing stereocenter within one of the reactants to control the stereochemical outcome at a newly formed stereocenter. This approach is particularly useful for synthesizing diastereomerically pure compounds. A common strategy involves the use of a chiral auxiliary, such as a chiral amine, to form a chiral nonracemic imine. The subsequent addition of an achiral nucleophile, like a lithium or zinc acetylide, proceeds with facial selectivity dictated by the chiral auxiliary. ingentaconnect.comresearchgate.net

A prominent example is the use of N-tert-butylsulfinyl imines, derived from optically pure tert-butanesulfinamide (Ellman's auxiliary). The sulfinyl group effectively shields one face of the C=N bond, directing the nucleophilic attack of the acetylide to the opposite face, resulting in high diastereoselectivity. The auxiliary can then be cleaved under mild acidic conditions to reveal the free propargylamine (B41283). This method provides a reliable and predictable route to chiral propargylamines. ingentaconnect.com

Enantioselective Approaches to 4-Methylhex-1-yn-3-amine Hydrochloride

Multicomponent Reactions (MCRs) for Propargylamine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.netphytojournal.com The most prominent MCR for the synthesis of propargylamines is the A³ coupling reaction, which involves an aldehyde, an alkyne, and an amine. nih.govresearchgate.net

To synthesize an analogue of 4-methylhex-1-yn-3-amine, one would combine 2-methylbutanal, a terminal alkyne (such as ethyne (B1235809) or a protected version), and an amine in the presence of a metal catalyst. rsc.org Copper, gold, and silver salts are commonly used to catalyze this transformation. The reaction mechanism is believed to involve the formation of a metal acetylide and an imine (or iminium ion) in situ, which then react to form the propargylamine product. phytojournal.com The development of asymmetric A³ (AA³) coupling reactions, using chiral ligands in conjunction with the metal catalyst, has enabled the direct synthesis of enantiomerically enriched propargylamines in a single step. mdpi.com

Table 4: Catalysts in A³ Multicomponent Coupling for Propargylamine Synthesis

| Catalyst | Aldehyde | Amine | Alkyne | Key Feature | Reference |

| Cu(I) salts | Various aromatic/aliphatic | Secondary amines | Terminal alkynes | First efficient use of Cu(I) for A³ coupling | researchgate.net |

| CuFe₂O₄ Nanoparticles | Benzaldehyde | Piperidine | Phenylacetylene | Magnetically recoverable catalyst | researchgate.net |

| Metal-free (DCM as reactant) | Dichloromethane (CH₂ source) | Secondary amines | Terminal alkynes | Aldehyde-free synthesis | nih.gov |

A³-Coupling Reactions Involving Terminal Alkynes, Aldehydes, and Amines

One of the most powerful and atom-economical methods for the synthesis of propargylamines is the three-component coupling of an aldehyde, an alkyne, and an amine, commonly known as the A³-coupling reaction. nih.gov This one-pot reaction is highly convergent, forming both a carbon-carbon and a carbon-nitrogen bond in a single operation with water as the only byproduct. organic-chemistry.org The reaction is typically catalyzed by a transition metal, with copper and gold complexes being the most extensively studied. researchgate.netrsc.org

The generalized mechanism for the A³-coupling reaction involves two key stages. organic-chemistry.org First, the aldehyde and amine react in situ to form an iminium ion. Concurrently, the metal catalyst activates the terminal alkyne's C-H bond, forming a metal acetylide intermediate. nih.gov The nucleophilic metal acetylide then attacks the electrophilic iminium ion, yielding the propargylamine product and regenerating the catalyst. organic-chemistry.org

For the specific synthesis of 4-methylhex-1-yn-3-amine, the A³-coupling reaction would involve the reaction of ethyne (acetylene), 2-methylbutanal, and ammonia. A variety of catalysts have been shown to be effective for this transformation, each with its own advantages regarding reaction conditions and substrate scope.

| Catalyst | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|

| CuBr | Toluene or Water | Room Temp. to 110 °C | Widely used, cost-effective, and versatile for various substrates. acs.org | acs.org |

| Ag-NHC-MOF | - | Ambient | Heterogeneous catalyst, recyclable and reusable with high efficiency. acs.org | acs.org |

| Gold(III) Salen Complex | Water | 40 °C | Highly efficient in aqueous media, promoting green chemistry principles. researchgate.net | researchgate.net |

| Dicopper Complex | - | 110 °C | Effective with very low catalyst loading (0.4 mol%). organic-chemistry.org | organic-chemistry.org |

| Iron (Fe₃O₄ nanoparticles) | Water | Reflux | A sustainable and greener approach using an inexpensive iron catalyst. rsc.org | rsc.org |

Tandem Reaction Sequences for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The synthetic utility of the A³-coupling reaction can be significantly expanded by integrating it into tandem or cascade reaction sequences. uantwerpen.be These processes allow for the construction of more complex molecular architectures in a single pot by designing one of the initial components to contain a secondary reactive moiety. uantwerpen.be This approach leverages the newly formed propargylamine as an intermediate for a subsequent, intramolecular transformation, thereby increasing molecular complexity efficiently. nih.gov

A prime example is a tandem A³-coupling/cycloisomerization sequence. uantwerpen.be In this strategy, a starting material, such as a salicylaldehyde (B1680747) derivative, is used in an A³-coupling reaction. The resulting propargylamine intermediate, which contains both an alkyne and a suitably positioned nucleophile (in this case, a hydroxyl group), can then undergo an intramolecular cyclization reaction. uantwerpen.be This tandem process first establishes the C-C and C-N bonds of the propargylamine, which is then immediately converted into a heterocyclic system, such as a coumarin (B35378) or an indoline, depending on the starting materials. uantwerpen.be Such sequences are highly valued for their ability to rapidly build libraries of diverse heterocyclic compounds from simple precursors. uantwerpen.be

Strategic Derivatization for Precursor Synthesis

Synthesis from Substituted Hexynes

While multicomponent reactions like the A³-coupling represent a "bottom-up" approach to constructing 4-methylhex-1-yn-3-amine, an alternative strategy involves the "top-down" functionalization of a pre-existing C7 carbon skeleton, such as a substituted hexyne. This approach relies on the selective introduction of the amine functionality at the C-3 position. Direct amination of an unactivated sp³ C-H bond adjacent to an alkyne (the propargylic position) is a challenging but increasingly feasible transformation.

Recent advances have demonstrated methods for the intermolecular propargylic C-H amination of internal alkynes. One such method utilizes a selenium catalyst to achieve amination without the need for transition metals. Another approach involves the hydroamination of internal alkynes, where an amine is added across the triple bond. For instance, copper-catalyzed hydroamination of internal alkynes bearing electron-withdrawing groups has been successfully demonstrated. A more complex, multi-step approach involves the hydroalumination of an internal alkyne, followed by a copper-catalyzed electrophilic amination of the resulting vinylaluminum intermediate to produce an enamine, which could then be reduced to the target amine. These methods, while not direct routes from a simple hexyne, showcase advanced strategies for C-N bond formation on an alkyne-containing framework.

Incorporation of Amine Functionality via Nucleophilic Addition

The formation of the crucial C-N bond in propargylamines is often achieved through a nucleophilic addition mechanism. The classic approach, which is the cornerstone of the A³-coupling reaction, involves the nucleophilic attack of a metal acetylide on an electrophilic imine or iminium ion. organic-chemistry.orgnih.gov The imine is typically formed in situ from the condensation of an aldehyde and an amine. nih.gov This method is highly effective for synthesizing a wide range of propargylamines.

The efficiency and stereoselectivity of this nucleophilic addition can be influenced by the choice of catalyst and ligands. For example, chiral ligands can be employed in asymmetric variants of the A³-coupling to produce enantiomerically enriched propargylamines. organic-chemistry.org

Another strategy for forming a C-N bond involves the nucleophilic conjugate addition of an amine to an activated alkyne, such as an ynones (an alkyne conjugated to a ketone). researchgate.net This Michael-type addition results in the formation of an enaminone. While this does not directly yield a propargylamine, the resulting product can be a useful intermediate for further transformations.

| Electrophile | Nucleophile | Key Features | Resulting Product Type | Reference |

|---|---|---|---|---|

| Imine / Iminium Ion | Metal Acetylide | Core transformation in A³-coupling; highly versatile. | Propargylamine | organic-chemistry.org |

| Activated Alkyne (e.g., Ynone) | Amine | Michael-type or 1,4-conjugate addition. | Enaminone | |

| Propargylic Carbonate | Amine (e.g., N-methylaniline) | Nickel-catalyzed propargylic amination. | Propargylamine | researchgate.net |

| Carbonyl (Aldehyde/Ketone) | Ammonia/Amine, then Reducing Agent | Reductive amination, forms an imine intermediate which is then reduced. | Amine |

Synthetic Utility of Related Alkynic Amine Hydrochlorides

Alkynic amines, particularly in their hydrochloride salt form, are exceptionally valuable intermediates in organic synthesis. The hydrochloride salt often improves the compound's stability, crystallinity, and solubility in certain solvents, facilitating handling and purification.

The true synthetic power of propargylamines lies in the dual functionality of the amine and the alkyne group. researchgate.net This structure allows for a multitude of subsequent chemical transformations.

Heterocycle Synthesis : Propargylamines are common precursors for a vast array of nitrogen-containing heterocycles, including pyrroles, pyridines, oxazoles, thiazoles, and quinolines. mdpi.comacs.org These transformations often involve metal-catalyzed cyclization or cycloaddition reactions.

"Click" Chemistry : The terminal alkyne moiety is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This allows for the straightforward linkage of the propargylamine scaffold to other molecules containing an azide (B81097) group, forming stable 1,2,3-triazole rings.

Further Functionalization : The alkyne can undergo various other reactions, such as hydration, hydrogenation, or coupling reactions, allowing for the introduction of new functional groups. The amine can be acylated, alkylated, or used as a directing group in further synthetic steps.

Medicinal Chemistry Scaffolds : The propargylamine motif is present in several biologically active compounds. Furthermore, their synthetic accessibility and the ease with which they can be diversified make them ideal for creating molecular libraries for drug discovery. For example, they have been used to generate linkers for Proteolysis Targeting Chimeras (PROTACs), which are emerging as a new therapeutic modality.

The versatility of alkynic amine hydrochlorides as stable, readily functionalizable building blocks ensures their continued importance in the fields of synthetic methodology, medicinal chemistry, and materials science. researchgate.net

Chemical Reactivity and Transformation of 4 Methylhex 1 Yn 3 Amine Hydrochloride

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in 4-Methylhex-1-yn-3-amine (B13154524) hydrochloride is characterized by the presence of a weakly acidic proton and a carbon-carbon triple bond, which serves as a site of high electron density. These features make it susceptible to a variety of addition and coupling reactions.

Hydroelementation Reactions (e.g., Hydroboration, Hydromagnesation)

Hydroelementation reactions involve the addition of a hydrogen-element bond across the carbon-carbon triple bond. These reactions are highly valuable for the stereoselective synthesis of vinyl derivatives.

Hydroboration: The addition of a boron-hydrogen bond across the alkyne, known as hydroboration, is a powerful method for the synthesis of vinylboronates. organic-chemistry.org The reaction typically proceeds in a syn-addition manner, with the boron atom adding to the less sterically hindered terminal carbon (anti-Markovnikov regioselectivity). organic-chemistry.org Subsequent oxidation of the resulting organoborane can yield aldehydes or, if the regioselectivity were reversed, ketones. youtube.comyoutube.com For propargylic amines, such as the parent amine of the title compound, manganese-catalyzed hydroboration has been shown to be effective, offering high regio- and stereoselectivity. nih.gov The use of sterically demanding boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance this selectivity. organic-chemistry.org

Hydromagnesation: This reaction involves the addition of a magnesium-hydride bond to the alkyne. It is a less common but still valuable transformation. Magnesium-catalyzed hydroboration of alkynes has been developed, providing good yields and selectivities for a range of terminal alkynes and demonstrating compatibility with many functional groups. nih.gov

Table 1: Comparison of Hydroelementation Reactions

| Reaction | Reagent | Regioselectivity | Stereoselectivity | Product |

|---|---|---|---|---|

| Hydroboration | BH₃, 9-BBN | Anti-Markovnikov | syn-addition | Vinylborane |

| Hydromagnesation | MgH₂ | Typically Anti-Markovnikov | Varies | Vinylmagnesium |

Click Chemistry Applications and Alkyne Functionalization

The terminal alkyne is an ideal functional group for "click chemistry," a set of reactions known for their high efficiency, reliability, and simple reaction conditions. nih.govnd.edu

The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govpcbiochemres.com This reaction is exceptionally versatile and has found widespread use in bioconjugation, materials science, and drug discovery due to its high yield and specificity. nd.edupcbiochemres.com The terminal alkyne of 4-Methylhex-1-yn-3-amine can readily participate in CuAAC reactions, allowing for its conjugation to a wide variety of azide-containing molecules. nih.gov The resulting triazole products are known for their chemical stability.

Beyond CuAAC, the terminal alkyne can undergo various other functionalization reactions. The relatively acidic nature of the terminal alkyne proton (pKa ≈ 25) allows for its deprotonation by a strong base to form a potent nucleophile, an acetylide. alfa-chemistry.com This acetylide can then react with a range of electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds, extending the carbon chain.

Transition Metal-Catalyzed Alkyne Transformations

Transition metal catalysts, particularly palladium, play a crucial role in activating the terminal alkyne for various coupling reactions.

Sonogashira Coupling: This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. almerja.comorganic-chemistry.orglibretexts.org The reaction is highly efficient for forming carbon-carbon bonds between sp and sp² hybridized carbons. wikipedia.org It proceeds under mild conditions, often at room temperature, making it suitable for complex molecule synthesis. almerja.comwikipedia.org The general mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. almerja.com

Other Transformations: Palladium catalysts can also promote other transformations of propargylamines. For instance, palladium-catalyzed cyclization of propargylamines can lead to the formation of functionalized quinoline (B57606) heterocycles. nih.govmdpi.com Additionally, carbonylative Sonogashira coupling, which incorporates a molecule of carbon monoxide, can produce aryl α,β-alkynyl ketones. rsc.org

Table 2: Overview of Transition Metal-Catalyzed Alkyne Reactions

| Reaction Name | Catalysts | Reactants | Product |

|---|---|---|---|

| Sonogashira Coupling | Pd complex, Cu(I) salt, Base | Terminal alkyne, Aryl/Vinyl halide | Aryl/Vinyl-substituted alkyne |

| Carbonylative Sonogashira | Pd complex, Cu(I) salt, Base, CO | Terminal alkyne, Aryl halide | Aryl α,β-alkynyl ketone |

| Cyclization | Pd catalyst | Propargylamine (B41283) | Functionalized quinoline |

Reactivity of the Amine Functional Group

The primary amine group in 4-Methylhex-1-yn-3-amine hydrochloride is nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.org This allows it to react with a wide range of electrophiles. The hydrochloride salt form means the amine is protonated; therefore, a base is typically required to liberate the free amine for it to exhibit its nucleophilic character.

Nucleophilic Reactivity in C-X Bond Formation

The primary amine can act as a nucleophile to form new carbon-heteroatom bonds, most commonly carbon-nitrogen bonds.

Alkylation: The amine can undergo nucleophilic substitution reactions with alkyl halides (where X = Cl, Br, I) to form secondary and tertiary amines. libretexts.orgyoutube.com The reaction proceeds via an SN2 mechanism for primary and secondary halides. youtube.com However, this reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. chemguide.co.uk

Acylation: Primary amines react readily with acyl chlorides or acid anhydrides in acylation reactions to form stable amide derivatives. libretexts.org This reaction is generally high-yielding and specific, providing a reliable method for derivatizing the amine group.

The nucleophilicity of amines is influenced by both electronic and steric factors. researchgate.netmasterorganicchemistry.com While secondary amines are generally stronger nucleophiles than primary amines, bulky substituents can decrease reactivity. masterorganicchemistry.com

Derivatization and Protecting Group Strategies

To control the reactivity of the amine group, especially in the presence of other reactive sites like the alkyne, derivatization or the use of protecting groups is a common strategy. organic-chemistry.org

Derivatization: For analytical purposes or to modify the compound's properties, the primary amine can be reacted with various derivatizing reagents. Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to create fluorescent derivatives, which aids in their detection and quantification in various analytical methods. researchgate.netnih.gov

Protecting Groups: In multi-step syntheses, it is often necessary to temporarily "block" the amine's reactivity. This is achieved by converting the amine into a less reactive functional group, known as a protecting group, which can be cleanly removed later in the synthetic sequence. organic-chemistry.org The most common protecting groups for amines are carbamates. masterorganicchemistry.com

Table 3: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) masterorganicchemistry.commasterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |

| 1,3-dithian-2-ylmethoxycarbonyl | Dmoc | Dmoc-Cl | Oxidative conditions nih.gov |

Interplay of Alkyne and Amine Functionalities in Reaction Pathways

The proximity of the amine and alkyne groups in propargylamines, such as 4-Methylhex-1-yn-3-amine, allows for a synergistic interplay that governs their reaction pathways. The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, while the alkyne can act as an electrophile, especially when activated by a metal catalyst. This duality is central to the diverse cyclization and addition reactions that this class of compounds undergoes.

One of the most significant reaction types for secondary propargylamines is their interaction with heteroallenes (compounds containing adjacent double bonds, such as C=C=O, C=C=S, or N=C=O). These reactions typically proceed through an initial nucleophilic attack of the amine onto the central carbon of the heteroallene. This step is often followed by a metal-catalyzed or electrophile-mediated cyclization, where the alkyne moiety is attacked by a newly formed nucleophilic center. The specific outcome of these reactions can be finely tuned by the choice of catalyst and reaction conditions, leading to a wide array of heterocyclic structures.

Gold and palladium catalysts are particularly effective in promoting the cyclization of propargylamines. For instance, palladium-catalyzed cyclization can lead to the formation of functionalized quinolines. In such a process, the palladium catalyst activates the alkyne, facilitating an intramolecular nucleophilic attack from an N-substituted aromatic ring (if present) or enabling other cyclization cascades. mdpi.comresearchgate.netnih.gov

Base-promoted isomerization is another important transformation, where a propargylamine can be converted into a 1-azadiene. mdpi.comresearchgate.netnih.gov This transformation highlights the ability of the amine to influence the electronic properties of the alkyne, facilitating proton transfer and rearrangement.

The table below summarizes key research findings on the reactivity of secondary propargylamines, which are structurally related to 4-Methylhex-1-yn-3-amine.

Table 1: Research Findings on the Reactivity of Secondary Propargylamines

| Reactants | Catalyst/Reagent | Product Type | Key Findings |

|---|---|---|---|

| Secondary Propargylamines and Heteroallenes | Transition Metals (e.g., Au, Pd) | Nitrogen and Oxygen/Sulfur-containing Heterocycles | The reaction proceeds via nucleophilic addition of the amine to the heteroallene, followed by metal-catalyzed intramolecular cyclization involving the alkyne. The catalyst and substrates allow for tunable synthesis of diverse heterocyclic scaffolds. |

| N-aryl Propargylamines | Palladium(II) Acetate | Functionalized Quinolines | A highly selective cyclization occurs where the palladium catalyst activates the alkyne, leading to intramolecular attack and subsequent oxidation to form the aromatic quinoline ring system. mdpi.comresearchgate.netnih.gov |

| Secondary Propargylamines | Tetrabutylammonium Acetate (Bu4NOAc) | 1-Azadienes | A base-promoted isomerization takes place, leading to the formation of conjugated 1-azadienes with good functional group tolerance and high yields. mdpi.comresearchgate.netnih.gov |

| N-propargyl Enamines | Heat (Thermal Conditions) | Pyridine Derivatives | A transition-metal-free 6-endo-dig cyclization occurs upon heating, providing an atom-economical route to substituted pyridines. |

Sigmatropic Rearrangements in Structurally Related Alkynyl Amines

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. In the context of alkynyl amines, nih.govnih.gov-sigmatropic rearrangements, such as the aza-Claisen and aza-Cope rearrangements, are of particular importance. These reactions provide a powerful tool for carbon-carbon and carbon-nitrogen bond formation with a high degree of stereocontrol.

The aza-Claisen rearrangement of N-propargyl enamines or related structures is a key transformation for the synthesis of various nitrogen-containing heterocycles. This rearrangement typically requires thermal conditions or catalysis by Lewis acids or transition metals to proceed efficiently. mdpi.com For instance, gold catalysts have been shown to facilitate a domino reaction involving cyclization and an aza-Claisen rearrangement to form highly substituted pyrazoles. mdpi.com

The aza-Cope rearrangement , another nih.govnih.gov-sigmatropic shift, has been studied in propargyl enammonium cations. scispace.com This reaction leads to the formation of an allenyl iminium cation, which can be subsequently hydrolyzed to an allenyl aldehyde. The reaction rate can be significantly accelerated by encapsulating the substrate in a self-assembled "nanozyme," which lowers the entropy of activation. scispace.com

The table below outlines examples of sigmatropic rearrangements in alkynyl amine systems that are structurally related to 4-Methylhex-1-yn-3-amine.

Table 2: Sigmatropic Rearrangements in Structurally Related Alkynyl Amines

| Rearrangement Type | Substrate Class | Catalyst/Conditions | Product Type | Key Findings |

|---|---|---|---|---|

| Aza-Claisen Rearrangement | N-allyl Hydrazine and Alkynyl Aldehyde/Ketone | Gold Catalyst | Polysubstituted Pyrazoles | A domino reaction involving a 5-endo-dig cyclization followed by a nih.govnih.gov-sigmatropic rearrangement. mdpi.com |

| Aza-Claisen Rearrangement | N-arylated Propargylic Amines | Copper(II) Triflate | Substituted Indoles | The copper catalyst promotes a [3+2] annulation that involves an aza-Claisen rearrangement. |

| 3-Aza-Cope Rearrangement | Propargyl Enammonium Cations | Self-assembled [Ga4L6]12- complex | Allenyl Aldehydes (after hydrolysis) | The rearrangement is significantly accelerated within the supramolecular host. The reaction proceeds via an allenyl iminium cation intermediate. scispace.com |

| Aromatic Aza-Claisen Rearrangement | Arylpropargylammonium Salts (from arynes and tertiary propargylamines) | Thermal (in situ generation) | 2-Propargylanilines | An unprecedented aromatic aza-Claisen rearrangement that proceeds without strong bases or transition metals. dntb.gov.ua |

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches to Reaction Mechanisms

Computational methods, especially Density Functional Theory (DFT), allow researchers to model reaction pathways that are often difficult to study experimentally. These models provide insights into the energies of intermediates and transition states, helping to elucidate the step-by-step process of bond formation and cleavage.

The most common method for synthesizing propargylamines is the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a one-pot, three-component process typically catalyzed by transition metals like copper, iridium, or palladium. researchgate.netnih.govuantwerpen.be DFT calculations have been instrumental in mapping out the catalytic cycles of these reactions.

A generally accepted mechanism for the copper-catalyzed A³ coupling involves several key steps:

Formation of a Copper Acetylide: The terminal alkyne reacts with the copper catalyst, typically in the presence of a base, to form a highly reactive copper acetylide intermediate.

Formation of an Iminium Ion: Concurrently, the aldehyde and amine react to form an iminium ion.

Nucleophilic Attack: The copper acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step is often the rate-determining step and leads to the formation of the propargylamine (B41283) product.

Catalyst Regeneration: The catalyst is regenerated, allowing it to participate in a new cycle.

DFT studies have provided detailed energy profiles for these steps, identifying the transition state structures and calculating the activation barriers for each elementary step. For instance, computational analyses of iridium-catalyzed propargylic C–H functionalization have explored various potential pathways, concluding that a non-redox mechanism involving the direct deprotonation of an alkyne complex followed by an outer-sphere attack is the most favorable route. nih.gov These theoretical models help explain the high efficiency of these catalysts and guide the development of new catalytic systems.

| Catalyst Type | Typical Catalyst | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Copper-based | CuI, CuCl, CuBr₂ | Formation of a copper acetylide intermediate which acts as the key nucleophile. | nih.gov |

| Iridium-based | Ir[(R)-L₁]₂Cl | Formation of an η³-propargyl/allenyl Ir species via C-H deprotonation. | nih.gov |

| Palladium/Copper | Pd-Cu Nanowires | Heterogeneous catalysis enabling high efficiency and catalyst recycling. | researchgate.net |

| Zinc-based | Zn(OTf)₂, [Zn(l-proline)₂] | Lewis acid activation of the aldehyde and/or alkyne. | nih.gov |

For unsymmetrical alkynes or chiral reactants, the A³ coupling can result in different regioisomers or stereoisomers. Controlling this selectivity is a major goal in synthetic chemistry. Computational studies provide a framework for understanding and predicting these outcomes. nih.gov

Regioselectivity refers to the preference for one direction of bond making or breaking over others. In the context of propargylamine synthesis, this can be influenced by the substitution patterns of the reactants. mdpi.com For example, DFT calculations can compare the activation energies for the formation of different regioisomers, allowing researchers to predict which product will be favored under specific conditions.

Stereoselectivity , the preferential formation of one stereoisomer over another, is particularly important in pharmaceutical synthesis. Enantioselective A³ couplings often employ chiral ligands attached to the metal catalyst. DFT models can elucidate the origin of stereoselectivity by analyzing the transition state structures. These models often reveal that non-covalent interactions (such as steric repulsion or hydrogen bonding) between the chiral ligand and the substrates in the transition state destabilize the pathway leading to one enantiomer while stabilizing the pathway to the other. This difference in transition state energy dictates the enantiomeric excess of the final product.

Understanding Molecular Interactions and Selectivity Control

Beyond the covalent changes of the reaction itself, weaker non-covalent interactions play a crucial role in directing the course of the reaction. Hydrogen bonding, as well as steric and electronic effects, are fundamental to controlling reactivity and selectivity.

Hydrogen bonding is a key intermolecular force that can significantly influence molecular conformation and reactivity. rsc.org In amine-alkyne systems, the amine (N-H) can act as a hydrogen bond donor, while the π-electron cloud of the alkyne's triple bond can act as a hydrogen bond acceptor. nih.gov

Computational studies have explored these interactions in detail. For instance, analysis of complexes between haloforms and amines has demonstrated the presence of moderately strong intermolecular attraction, which can be identified through techniques like Non-Covalent Index (NCI) analysis. nih.gov While not a classic hydrogen bond, the N–H···π interaction in an amine-alkyne system can:

Pre-organize Reactants: By holding the amine and alkyne molecules in a specific orientation, hydrogen bonding can lower the entropic barrier to reaction.

Stabilize Transition States: A hydrogen bond that is stronger in the transition state than in the ground state can lower the activation energy of the reaction, thereby increasing the reaction rate.

Influence Stereochemistry: In chiral systems, hydrogen bonding can help create a well-defined three-dimensional environment that favors the formation of one stereoisomer.

Theoretical calculations show that the formation of a hydrogen bond increases the polarity of the donor group, which can enhance its reactivity in subsequent steps. acs.org

The outcome of chemical reactions is often a delicate balance between steric and electronic effects. nih.gove-bookshelf.de Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder a reaction, a phenomenon known as steric hindrance. wikipedia.org Electronic effects relate to how the distribution of electrons in a molecule influences its reactivity.

In the synthesis of propargylamines, these effects are paramount:

Steric Effects: The size of the substituents on the aldehyde, amine, and alkyne can dramatically affect the reaction rate and yield. For example, very bulky aldehydes or amines may react slowly or not at all due to the difficulty of the reactants approaching each other in the correct orientation for the reaction to occur. wikipedia.orgrsc.org

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the reactants modifies their nucleophilicity and electrophilicity. Studies have shown that aromatic aldehydes with EWGs often react faster in A³ couplings because the EWG makes the aldehyde's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, anilines with EWGs also tend to give higher yields, while those with EDGs show lower reactivity. nih.gov

Computational models can quantify these effects. By systematically changing substituents in a model system and calculating the corresponding reaction barriers, a quantitative relationship between the electronic properties (e.g., Hammett parameters) or steric properties (e.g., Tolman cone angles for ligands) and the reactivity can be established. nih.gov

Applications of 4 Methylhex 1 Yn 3 Amine Hydrochloride As a Versatile Chemical Building Block

Development of Diverse Molecular Libraries:

No studies were identified that describe the use of 4-Methylhex-1-yn-3-amine (B13154524) hydrochloride in the context of combinatorial chemistry or for the generation of diverse molecular libraries for screening purposes.

Due to the absence of specific research data for "4-Methylhex-1-yn-3-amine hydrochloride" in the requested application areas, it is not possible to provide a detailed and accurate article that fulfills the instructions. The generation of content would require speculation beyond what is supported by current scientific literature.

Comparative Analysis with Structurally Related Propargylamines

This compound, a member of the propargylamine (B41283) family, holds potential as a valuable building block in organic synthesis. Propargylamines, characterized by an amino group attached to a carbon atom adjacent to a carbon-carbon triple bond, are recognized for their versatility in constructing a variety of molecular frameworks, particularly heterocyclic compounds. nih.govresearchgate.netnih.gov The reactivity of the propargylamine moiety allows it to participate in a range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules. researchgate.netnih.gov

The structure of 4-Methylhex-1-yn-3-amine, featuring a sec-butyl group at the 4-position, introduces specific steric and electronic characteristics that can influence its reactivity in comparison to other propargylamines. This comparative analysis will explore how these structural features may affect its utility as a chemical building block, drawing on general principles of propargylamine chemistry due to the limited specific data on this particular compound.

Propargylamines are frequently employed in multicomponent reactions, such as the A3 coupling (aldehyde-alkyne-amine), which is a highly efficient one-pot method for their synthesis. wikipedia.orglibretexts.orgmdpi.com The resulting propargylamines can then undergo various cyclization reactions to form important nitrogen-containing heterocycles like quinolines, pyrroles, and pyridines. nih.govnih.govnih.gov The efficiency and outcome of these cyclization reactions are often dictated by the nature of the substituents on the propargylamine backbone.

The Influence of the Sec-Butyl Group

The sec-butyl substituent in this compound is a branched alkyl group that can exert a notable steric influence on the molecule's reactivity. In cyclization reactions, where the propargylamine folds to allow for intramolecular bond formation, the bulkiness of the sec-butyl group can play a significant role.

For instance, in the synthesis of substituted quinolines from propargylamines, the reaction often proceeds through a palladium-catalyzed cyclization. nih.govnih.gov While a range of substituents are generally well-tolerated, the steric hindrance presented by a bulky group like sec-butyl could potentially impact the reaction rate and yield. nih.gov Studies on related systems have shown that aliphatic groups can be efficiently incorporated into the quinoline (B57606) products, suggesting that the sec-butyl group would not prevent the reaction but might modulate its efficiency compared to less hindered propargylamines. nih.gov

Similarly, in the synthesis of pyrroles, various methods utilize the cyclization of propargylamine derivatives. nih.gov The steric bulk at the 4-position could influence the regioselectivity of the cyclization process, potentially favoring the formation of one isomer over another.

Comparison with Other Propargylamines

To understand the potential reactivity of this compound, it is useful to compare it with other structurally related propargylamines.

| Propargylamine Derivative | Substituent at C4 | Expected Steric Hindrance | Potential Impact on Reactivity |

| Propargylamine | Hydrogen | Minimal | High reactivity, less steric bias in reactions. |

| 1-Phenylpropargylamine | Phenyl | Moderate | Electronic effects may dominate over steric hindrance. |

| 4-Methylpent-1-yn-3-amine | Isobutyl | Moderate | Similar steric bulk to sec-butyl, but with different chain branching. |

| 4-Methylhex-1-yn-3-amine | Sec-butyl | Significant | May lead to lower reaction rates or altered regioselectivity in cyclization reactions compared to less hindered analogues. |

| 4,4-Dimethylpent-1-yn-3-amine | Tert-butyl | Very High | Expected to exhibit the most significant steric effects, potentially inhibiting certain reactions. |

This table is generated based on general chemical principles and does not represent experimentally verified data for all listed compounds.

The electronic properties of the sec-butyl group are primarily inductive, being an electron-donating group. This can increase the electron density of the nearby functional groups, potentially affecting the acidity of the alkyne proton and the nucleophilicity of the amine. In the context of A3 coupling, the increased acidity of the terminal alkyne proton is a key factor, which is facilitated by the metal catalyst. libretexts.org The electron-donating nature of the sec-butyl group might slightly counteract this effect compared to electron-withdrawing groups, but this is generally a minor influence in metal-catalyzed reactions.

In palladium-catalyzed cyclizations to form quinolines, both electron-donating and electron-withdrawing groups on the propargylamine have been shown to be well-tolerated, leading to good yields of the corresponding products. nih.govnih.gov This suggests that the electronic effect of the sec-butyl group in this compound would likely not be a limiting factor in its application as a building block for such heterocycles.

Q & A

Q. Basic Research Focus

- UV/Vis Spectroscopy : Confirm λmax at ~255 nm (typical for conjugated amines) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile:buffer (pH 3.0) at 1.0 mL/min. Retention time and peak symmetry indicate purity .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]⁺ = ~144.2 for the free base; adjust for HCl adducts) .

How should researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Focus

Contradictions (e.g., unexpected NMR peaks or MS fragments) require:

- Multi-Technique Cross-Validation : Compare NMR (¹H/¹³C), IR (amine N-H stretches ~3300 cm⁻¹), and MS data to identify impurities or tautomers .

- Computational Modeling : Optimize the structure using DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

- Degradation Analysis : Perform stress testing (heat, light, humidity) to rule out decomposition products .

What experimental designs are suitable for assessing the compound’s stability under varying storage conditions?

Q. Advanced Research Focus

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control). Analyze purity monthly via HPLC .

- Light Exposure Testing : Use ICH Q1B guidelines with UV-vis irradiation (1.2 million lux·hours) to detect photodegradation .

- Thermogravimetric Analysis (TGA) : Monitor weight loss at 10°C/min to identify decomposition thresholds .

What safety protocols are critical for handling this compound in the laboratory?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, lab coats, and N95 masks to avoid inhalation/contact .

- Ventilation : Use fume hoods for synthesis and weighing to minimize airborne exposure .

- Emergency Measures : For spills, neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite). For exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

How can researchers identify and quantify degradation products during long-term stability studies?

Q. Advanced Research Focus

- LC-MS/MS : Use a Q-TOF system with a HILIC column to separate polar degradation products. Fragment patterns help identify structural modifications .

- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, then compare degradation pathways .

- Quantitative NMR (qNMR) : Use deuterated solvents and an internal standard (e.g., maleic acid) to quantify impurities ≥0.1% .

What strategies optimize the compound’s solubility for in vitro pharmacological assays?

Q. Advanced Research Focus

- Co-Solvent Systems : Test DMSO:water mixtures (≤5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH Adjustment : Prepare buffered solutions (pH 4–6) where the hydrochloride salt is most stable .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution to ensure nano-scale dispersion in biological media .

How can computational chemistry aid in predicting the compound’s reactivity in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.